![molecular formula C14H19N B3203912 3,4-Dihydro-1h-spiro[naphthalene-2,4'-piperidine] CAS No. 1024605-76-2](/img/structure/B3203912.png)
3,4-Dihydro-1h-spiro[naphthalene-2,4'-piperidine]
Overview
Description
“3,4-Dihydro-1h-spiro[naphthalene-2,4’-piperidine]” is a chemical compound with the molecular formula C14H20ClN . It has a molecular weight of 237.77 . The compound is typically stored at room temperature and appears as a white to yellow solid .
Molecular Structure Analysis
The InChI code for “3,4-Dihydro-1h-spiro[naphthalene-2,4’-piperidine]” is 1S/C14H19N.ClH/c1-2-4-13-11-14 (6-5-12 (13)3-1)7-9-15-10-8-14;/h1-4,15H,5-11H2;1H . This code provides a specific description of the compound’s molecular structure. For a 3D visualization of the molecule, one can use software tools that can interpret InChI codes.Physical And Chemical Properties Analysis
“3,4-Dihydro-1h-spiro[naphthalene-2,4’-piperidine]” is a white to yellow solid . It has a molecular weight of 237.77 . The compound is typically stored at room temperature .Scientific Research Applications
Gastric Antisecretory Agent
Research led by Imaeda et al. (2017) focused on the design of novel 3,4-dihydro-1H-spiro(naphthalene-2,2'-piperidin)-1-one derivatives as gastric antisecretory agents. These compounds were intended to surpass the effectiveness of existing proton pump inhibitors by binding strongly to the K+-binding site of H+,K+-ATPase. One of these compounds exhibited significant inhibitory action on histamine-stimulated gastric acid secretion in rats, suggesting a new direction in designing potassium-competitive acid blockers (Imaeda et al., 2017).
Photochromism Properties
Li et al. (2015) synthesized a spiro[indoline–naphthaline]oxazine derivative and examined its photochromic properties in different solvents. The compound showed excellent photochromism, opening up potential applications in material science and photonics (Li et al., 2015).
Modulators of Presynaptic Cholinergic Function
Efange et al. (1994) developed semirigid vesamicol receptor ligands based on the structure of 3,4-dihydrospiro[naphthalene-1(2H),4'-piperidine]. These compounds aimed to selectively inhibit vesicular acetylcholine storage, showing potential as modulators of presynaptic cholinergic function (Efange et al., 1994).
Green Synthesis in Medicinal Chemistry
Feng et al. (2016) reported a green synthesis method using ionic liquids for producing spiro[indoline-3,4'-pyrazolo[3,4-b][1,6]naphthyridine]-2,5′(1′H)-dione derivatives. This approach is environmentally friendly and efficient, demonstrating the compound's relevance in medicinal chemistry research (Feng et al., 2016).
Pharmacophore in Drug Design
Ghatpande et al. (2020) highlighted the importance of spiro[chromane-2,4'-piperidine]-4(3H)-one as a pharmacophore in drug design. The review presented progress in synthesizing derivatives of this compound and their biological relevance, indicating its potential in developing new biologically active substances (Ghatpande et al., 2020).
Safety And Hazards
The compound has been associated with several hazard statements including H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
spiro[2,4-dihydro-1H-naphthalene-3,4'-piperidine] | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N/c1-2-4-13-11-14(6-5-12(13)3-1)7-9-15-10-8-14/h1-4,15H,5-11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKKSBKKYTXPDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)CC3=CC=CC=C31 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-1h-spiro[naphthalene-2,4'-piperidine] |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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